MMAI

Description

Properties

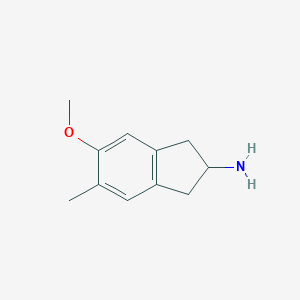

IUPAC Name |

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2/h3,6,10H,4-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLESVLCTIOAHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(C2)N)C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927886 | |

| Record name | 5-Methoxy-6-methyl-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136468-19-4, 132980-16-6 | |

| Record name | 5-Methoxy-6-methyl-2-aminoindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136468-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-6-methyl-2-aminoindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132980166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-6-methyl-2-aminoindane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-6-methyl-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-6-METHYL-2-AMINOINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF10U4I82P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-methoxy-6-methyl-2-aminoindane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 5-methoxy-6-methyl-2-aminoindane (MMAI), a rigid analogue of 3-methoxy-4-methylamphetamine. Developed in the early 1990s by a team led by David E. Nichols at Purdue University, this compound is a potent and selective serotonin releasing agent (SSRA) that has been instrumental in neuropharmacological research.[1][2] This guide details the synthetic pathway, experimental protocols, and quantitative data derived from the primary scientific literature.

Synthetic Pathway Overview

The synthesis of racemic 5-methoxy-6-methyl-2-aminoindane proceeds through a multi-step sequence starting from 3-methoxy-4-methylbenzaldehyde. The key stages involve a Henry condensation to introduce the nitroethyl group, followed by reduction of the nitroalkene, cyclization to form the indanone core, formation of an oxime, and subsequent reduction to the final amine.

Below is a DOT language script for generating a diagram of the synthetic workflow.

Caption: Synthetic pathway for 5-methoxy-6-methyl-2-aminoindane (this compound).

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reactant quantities and product yields.

Table 1: Synthesis of Intermediates

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | 3-Methoxy-4-methylbenzaldehyde | Nitroethane, Ammonium acetate | 1-(3-Methoxy-4-methylphenyl)-2-nitropropene | 85 |

| 2 | 1-(3-Methoxy-4-methylphenyl)-2-nitropropene | Iron powder, Ferric chloride | 3-Methoxy-4-methylphenylacetone | 70 |

| 3 | 3-Methoxy-4-methylphenylacetone | Sodium hypochlorite | β-(3-Methoxy-4-methylphenyl)propionic acid | 75 |

| 4 | β-(3-Methoxy-4-methylphenyl)propionic acid | Polyphosphoric acid | 5-Methoxy-6-methyl-1-indanone | 80 |

| 5 | 5-Methoxy-6-methyl-1-indanone | Hydroxylamine hydrochloride, Pyridine | 5-Methoxy-6-methyl-1-indanone oxime | 95 |

| 6 | 5-Methoxy-6-methyl-1-indanone oxime | Raney Nickel, Hydrogen | 5-Methoxy-6-methyl-1-aminoindane | 78 |

| 7 | 5-Methoxy-6-methyl-1-aminoindane | Acetic anhydride | N-Acetyl-5-methoxy-6-methyl-1-aminoindane | 90 |

Table 2: Final Synthesis Step

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 8 | N-Acetyl-5-methoxy-6-methyl-1-aminoindane | Lithium aluminum hydride, HCl | 5-Methoxy-6-methyl-2-aminoindane HCl | 65 |

Detailed Experimental Protocols

The following protocols are adapted from the synthesis described by Nichols and colleagues.[1]

Step 1: 1-(3-Methoxy-4-methylphenyl)-2-nitropropene

A solution of 3-methoxy-4-methylbenzaldehyde (15.0 g, 0.1 mol), nitroethane (15.0 g, 0.2 mol), and ammonium acetate (5.0 g) in 100 mL of glacial acetic acid is refluxed for 2 hours. The reaction mixture is then poured into 500 mL of ice-water. The precipitated yellow solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the product.

Step 2: 3-Methoxy-4-methylphenylacetone

To a stirred suspension of iron powder (30 g) in a mixture of 100 mL of water and 100 mL of tetrahydrofuran (THF) is added a small amount of ferric chloride. The mixture is heated to reflux, and a solution of 1-(3-methoxy-4-methylphenyl)-2-nitropropene (20.7 g, 0.1 mol) in 50 mL of THF is added dropwise over 1 hour. After the addition is complete, the mixture is refluxed for an additional 3 hours. The reaction is then cooled, filtered, and the filtrate is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue is distilled under reduced pressure to give the pure ketone.

Step 3: β-(3-Methoxy-4-methylphenyl)propionic acid

A solution of 3-methoxy-4-methylphenylacetone (17.8 g, 0.1 mol) in 100 mL of dioxane is added to a stirred solution of sodium hypochlorite (0.74 M, 270 mL). The mixture is stirred at room temperature for 4 hours. Sodium bisulfite is then added to destroy the excess hypochlorite. The solution is acidified with concentrated hydrochloric acid and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture.

Step 4: 5-Methoxy-6-methyl-1-indanone

β-(3-Methoxy-4-methylphenyl)propionic acid (19.4 g, 0.1 mol) is added to 200 g of polyphosphoric acid preheated to 80 °C. The mixture is stirred at this temperature for 2 hours. The hot mixture is then poured onto 500 g of crushed ice with vigorous stirring. The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol.

Step 5: 5-Methoxy-6-methyl-1-indanone oxime

A mixture of 5-methoxy-6-methyl-1-indanone (17.6 g, 0.1 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), and 100 mL of pyridine is heated on a steam bath for 2 hours. The mixture is then poured into 500 mL of water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.

Step 6: 5-Methoxy-6-methyl-1-aminoindane

A solution of 5-methoxy-6-methyl-1-indanone oxime (19.1 g, 0.1 mol) in 200 mL of absolute ethanol is hydrogenated over Raney nickel (approximately 5 g) in a Parr apparatus at 50 psi of hydrogen pressure and room temperature until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration, and the solvent is evaporated in vacuo to give the crude amine.

Step 7: N-Acetyl-5-methoxy-6-methyl-1-aminoindane

Acetic anhydride (12.2 g, 0.12 mol) is added to a solution of 5-methoxy-6-methyl-1-aminoindane (17.7 g, 0.1 mol) in 100 mL of pyridine. The mixture is stirred at room temperature for 4 hours and then poured into 500 mL of water. The precipitated solid is collected by filtration and recrystallized from ethanol.

Step 8: 5-Methoxy-6-methyl-2-aminoindane Hydrochloride

A solution of N-acetyl-5-methoxy-6-methyl-1-aminoindane (21.9 g, 0.1 mol) in 100 mL of dry THF is added dropwise to a stirred suspension of lithium aluminum hydride (7.6 g, 0.2 mol) in 200 mL of dry THF. The mixture is refluxed for 4 hours, then cooled in an ice bath. The reaction is quenched by the successive addition of 7.6 mL of water, 7.6 mL of 15% sodium hydroxide solution, and 22.8 mL of water. The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous potassium carbonate and the solvent is removed in vacuo. The residue is dissolved in anhydrous diethyl ether and ethereal HCl is added to precipitate the hydrochloride salt. The salt is collected by filtration and recrystallized from ethanol-ether.

Conclusion

The synthetic route to 5-methoxy-6-methyl-2-aminoindane is a well-established, multi-step process that provides this valuable pharmacological tool in good overall yield. The procedures outlined in this guide, derived from the original literature, offer a detailed roadmap for its preparation in a laboratory setting. Careful execution of each step is crucial for achieving the desired purity and yield of the final product.

References

The Mechanism of Action of MMAI on Serotonin Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-aminoindane (MMAI), a rigid analogue of amphetamine, is a potent and selective serotonin-releasing agent (SSRA). This technical guide provides a comprehensive overview of its mechanism of action at the serotonin transporter (SERT). By consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a critical resource for neuropharmacology researchers and professionals in drug development. This compound's high selectivity for SERT makes it a valuable tool for studying serotonergic systems and a lead compound for potential therapeutic agents.

Quantitative Profile of this compound at Monoamine Transporters

The defining characteristic of this compound is its potent and selective action on the serotonin transporter, leading to neurotransmitter release rather than simply blocking reuptake. The primary measure of this action is the EC50 value for release, which indicates the concentration of this compound required to elicit 50% of the maximal release effect. While direct binding affinity (Ki) and reuptake inhibition (IC50) values for this compound are not prominently available in the literature, the functional data on neurotransmitter release provide a clear picture of its pharmacological profile.

| Parameter | Substrate | Value (nM) | Species | Preparation |

| Neurotransmitter Release (EC50) | Serotonin (SERT) | 70.4 | Rat | Brain Synaptosomes |

| Dopamine (DAT) | >10,000 | Rat | Brain Synaptosomes | |

| Norepinephrine (NET) | >10,000 | Rat | Brain Synaptosomes | |

| Selectivity Ratio (SERT vs. DAT) | - | >142-fold | - | - |

| Selectivity Ratio (SERT vs. NET) | - | >142-fold | - | - |

Table 1: Potency and Selectivity of this compound for Monoamine Release. Data indicates that this compound is a highly selective substrate for SERT, with negligible activity at DAT and NET at concentrations up to 10,000 nM.

Mechanism of Action: A Substrate-Driven Process

Unlike typical selective serotonin reuptake inhibitors (SSRIs) that act as antagonists to the transporter, this compound functions as a SERT substrate. This means it is recognized by the transporter and moved into the presynaptic neuron. This action initiates a cascade of events culminating in the reverse transport, or efflux, of serotonin into the synaptic cleft.

The proposed mechanism involves several key steps:

-

Binding and Transport: Extracellular this compound binds to the outward-facing conformation of SERT.

-

Translocation: this compound is transported into the presynaptic neuron, similar to the reuptake of serotonin.

-

Vesicular Disruption: Once inside the neuron, this compound disrupts the proton gradient of synaptic vesicles, likely by interacting with the vesicular monoamine transporter 2 (VMAT2). This leads to the depletion of serotonin from the vesicles into the cytoplasm.

-

Cytosolic 5-HT Increase: The leakage of serotonin from vesicles significantly increases its concentration in the cytoplasm.

-

SERT Reversal: The elevated cytosolic serotonin concentration, combined with this compound's interaction with the inward-facing conformation of SERT, promotes a conformational change in the transporter. This change reverses the direction of transport, causing SERT to move serotonin out of the neuron and into the synaptic cleft in a non-vesicular, calcium-independent manner.

Key Experimental Protocols

The characterization of this compound's activity relies on established in vitro neurochemical assays. The following are detailed methodologies for the primary experiments used to determine its function as a serotonin-releasing agent.

Synaptosome Preparation

Synaptosomes are isolated, sealed presynaptic nerve terminals that retain the necessary machinery for neurotransmitter uptake and release.

-

Tissue Homogenization: Brain tissue from the desired region (e.g., rat cortex or striatum) is rapidly dissected and placed in ice-cold sucrose buffer (e.g., 0.32 M sucrose with 10 mM HEPES, pH 7.4). The tissue is homogenized using a glass-Teflon homogenizer with a specific number of gentle strokes to shear the nerve terminals from their axons.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps.

-

A low-speed spin (e.g., 1,000 x g for 10 minutes) is performed to pellet nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

-

Washing and Resuspension: The synaptosomal pellet is washed and resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) to prepare it for functional assays. Protein concentration is determined using a standard method like the BCA assay to ensure consistent amounts are used in subsequent experiments.

Neurotransmitter Release Assay (Superfusion Method)

This assay directly measures the ability of a compound to evoke the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

-

Preloading: Synaptosomes are incubated with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT) at 37°C for a set period (e.g., 15 minutes). This allows the synaptosomes to take up and store the neurotransmitter.

-

Superfusion: The preloaded synaptosomes are then transferred to a superfusion apparatus, which consists of chambers with filters that trap the synaptosomes while allowing the buffer to flow through. They are continuously perfused with warm, oxygenated buffer to establish a stable baseline of spontaneous neurotransmitter efflux.

-

Compound Administration: After establishing a stable baseline, the superfusion buffer is switched to one containing various concentrations of this compound.

-

Fraction Collection: The superfusate is collected in timed fractions throughout the experiment.

-

Quantification: A liquid scintillation counter is used to measure the radioactivity in each collected fraction. The amount of radioactivity released above the baseline following drug administration is calculated as a percentage of the total neurotransmitter content in the synaptosomes.

-

Data Analysis: Dose-response curves are generated by plotting the percentage of release against the log concentration of this compound. The EC50 value is then determined from this curve.

Caption: Experimental workflow for a synaptosomal neurotransmitter release assay.

Conclusion

This compound is a highly selective serotonin releasing agent whose mechanism of action is fundamentally different from that of reuptake inhibitors. It acts as a substrate for the serotonin transporter, initiating a process that leads to the non-exocytotic, transporter-mediated efflux of serotonin. This distinct mechanism, coupled with its high selectivity, makes this compound an invaluable pharmacological tool for probing the intricacies of the serotonergic system. The data and protocols outlined in this guide provide a foundational framework for researchers aiming to further investigate this compound or develop novel therapeutics targeting the serotonin transporter.

In Vitro Serotonin Release by 5-Methoxy-6-methyl-2-aminoindan (MMAI): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro serotonin-releasing properties of 5-Methoxy-6-methyl-2-aminoindan (MMAI), a selective serotonin releasing agent (SSRA). This document summarizes key quantitative data, details experimental methodologies for assessing serotonin release, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Findings: Quantitative Analysis of this compound-Induced Serotonin Release

This compound is a potent and highly selective serotonin releasing agent. In vitro studies using rat brain synaptosomes have quantified its efficacy and potency at the serotonin transporter (SERT), as well as at dopamine (DAT) and norepinephrine (NET) transporters. The following table summarizes the key quantitative data for this compound's interaction with these monoamine transporters.

| Compound | Transporter | EC50 (nM) | Selectivity Ratio (SERT vs. DAT/NET) |

| This compound | SERT | 76 | ~100-fold |

| DAT | >10,000 | ||

| NET | >10,000 |

Table 1: In vitro potency of this compound for monoamine release from rat brain synaptosomes. Data extracted from "2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors"[1]. The EC50 value represents the concentration of this compound required to elicit a half-maximal release of the respective neurotransmitter. The selectivity ratio highlights this compound's pronounced preference for the serotonin transporter.

Mechanism of Action: A Selective Substrate for the Serotonin Transporter

This compound functions as a substrate for the serotonin transporter (SERT). This means that it is recognized and transported into the presynaptic neuron by SERT. This process triggers a conformational change in the transporter, leading to the reverse transport, or efflux, of serotonin from the neuron into the synaptic cleft. This mechanism is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which block the reuptake of serotonin without inducing its release. The high selectivity of this compound for SERT over DAT and NET indicates a lower potential for the dopaminergic and noradrenergic side effects associated with less selective releasing agents.

Experimental Protocol: In Vitro Serotonin Release Assay Using Synaptosomes

The following protocol outlines a standard superfusion assay used to measure monoamine release from isolated nerve terminals (synaptosomes), as adapted from the methodology described in the cited literature[1].

1. Synaptosome Preparation:

-

Tissue Source: Rat brain tissue (e.g., striatum, hippocampus, or whole brain minus cerebellum).

-

Homogenization: The tissue is homogenized in ice-cold 0.32 M sucrose solution.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction (P2 fraction). This involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed spin to pellet the synaptosomes.

-

Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

2. Radiolabeling:

-

Synaptosomes are incubated with a low concentration of radiolabeled serotonin (e.g., [³H]5-HT) to allow for uptake into the serotonergic nerve terminals.

-

A parallel incubation with a radiolabeled marker for dopamine or norepinephrine terminals (e.g., [³H]MPP+ for DAT) can be performed for selectivity assessment.

3. Superfusion Assay:

-

Apparatus: A superfusion apparatus is used, which allows for a continuous flow of buffer over the synaptosomes.

-

Loading: The radiolabeled synaptosomes are loaded onto a filter in the superfusion chamber.

-

Basal Release: The synaptosomes are superfused with buffer to establish a stable baseline of radiolabel efflux. Fractions of the superfusate are collected at regular intervals.

-

Drug Application: A buffer containing the test compound (this compound) at various concentrations is then introduced into the superfusion stream.

-

Stimulated Release: The superfusate is continuously collected in fractions during and after drug application to measure the amount of radiolabel released.

-

Data Analysis: The radioactivity in each fraction is quantified using liquid scintillation counting. The amount of release is expressed as a percentage of the total radioactivity present in the synaptosomes at the time of drug addition. Dose-response curves are then generated to determine the EC50 value.

Conclusion

The in vitro data clearly demonstrate that this compound is a potent and highly selective serotonin releasing agent. Its mechanism of action involves interaction with the serotonin transporter, leading to reverse transport of serotonin. The superfusion assay with synaptosomes provides a robust method for quantifying the in vitro pharmacology of this compound and similar compounds. This information is critical for researchers and drug development professionals working to understand the therapeutic potential and neurochemical profile of novel serotonergic agents.

References

An In-depth Technical Guide to the Neurochemical Properties of 5-Methoxy-6-methyl-2-aminoindane (MMAI)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-6-methyl-2-aminoindane, commonly known as MMAI, is a psychoactive compound belonging to the aminoindane class of substances. Developed in the 1990s by a team led by David E. Nichols at Purdue University, this compound has been investigated for its unique neurochemical profile.[1] This technical guide provides a comprehensive overview of the neurochemical properties of this compound, focusing on its interactions with monoamine transporters and various neurotransmitter receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary mechanism of action and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Neurochemical Properties

This compound is primarily characterized as a potent and highly selective serotonin releasing agent (SSRA).[1] Its mechanism of action involves interaction with the serotonin transporter (SERT), leading to a non-vesicular release of serotonin from presynaptic neurons.[2] This selective action on the serotonergic system distinguishes it from other psychoactive compounds that may have broader effects on dopamine and norepinephrine systems.

Interaction with Monoamine Transporters

The primary molecular target of this compound is the serotonin transporter. It exhibits a significantly higher affinity for SERT compared to the dopamine transporter (DAT) and the norepinephrine transporter (NET). This selectivity is a defining feature of its pharmacological profile.

Table 1: Monoamine Transporter Interaction of this compound

| Parameter | SERT | DAT | NET | Selectivity (SERT vs. DAT) | Selectivity (SERT vs. NET) | Reference |

| Release EC50 (nM) | 43 | >10,000 | 4,286 | >232-fold | ~99-fold | Halberstadt et al., 2019 |

| Uptake Inhibition IC50 (nM) | 212 | >10,000 | >10,000 | >47-fold | >47-fold | Johnson et al., 1991[2] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Receptor Binding Affinities

While the primary activity of this compound is as a serotonin releasing agent, it also demonstrates binding affinity for a range of other neurotransmitter receptors. These interactions, although generally of lower potency than its effect on SERT, may contribute to its overall pharmacological effects.

Table 2: Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) | Reference |

| α2A-adrenergic | 673 | Halberstadt et al., 2019 |

| α2B-adrenergic | 1,021 | Halberstadt et al., 2019 |

| α2C-adrenergic | 1,217 | Halberstadt et al., 2019 |

| 5-HT1A | 2,754 | Halberstadt et al., 2019 |

| 5-HT1B | >10,000 | Halberstadt et al., 2019 |

| 5-HT1D | >10,000 | Halberstadt et al., 2019 |

| 5-HT2A | 4,822 | Halberstadt et al., 2019 |

| 5-HT2B | 868 | Halberstadt et al., 2019 |

| 5-HT2C | >10,000 | Halberstadt et al., 2019 |

| 5-HT3 | >10,000 | Halberstadt et al., 2019 |

| 5-HT5A | >10,000 | Halberstadt et al., 2019 |

| 5-HT6 | >10,000 | Halberstadt et al., 2019 |

| 5-HT7 | >10,000 | Halberstadt et al., 2019 |

| D1 | >10,000 | Halberstadt et al., 2019 |

| D2 | >10,000 | Halberstadt et al., 2019 |

| D3 | >10,000 | Halberstadt et al., 2019 |

| H1 | >10,000 | Halberstadt et al., 2019 |

| M1-M5 | >10,000 | Halberstadt et al., 2019 |

| SERT | 4,822 | Halberstadt et al., 2019 |

| DAT | >10,000 | Halberstadt et al., 2019 |

| NET | >10,000 | Halberstadt et al., 2019 |

Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Experimental Protocols

The following sections detail the general methodologies employed in the key experiments cited for the characterization of this compound's neurochemical properties.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of a neurotransmitter from presynaptic nerve terminals (synaptosomes) or cells expressing the relevant transporter.

Methodology:

-

Synaptosome Preparation:

-

Rodent brain tissue (e.g., striatum, hippocampus, or cortex) is homogenized in a buffered sucrose solution.

-

The homogenate is subjected to a series of centrifugations to isolate the synaptosomal fraction, which contains the presynaptic nerve terminals.

-

-

Radiolabeled Neurotransmitter Loading:

-

Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]5-HT for serotonin, [3H]dopamine, or [3H]norepinephrine). The neurotransmitter is taken up into the synaptosomes via its respective transporter.

-

-

Initiation of Release:

-

The loaded synaptosomes are washed to remove excess radiolabel and then incubated with varying concentrations of the test compound (this compound).

-

-

Measurement of Release:

-

After a set incubation period, the reaction is terminated, and the amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

-

The data is analyzed to determine the EC50 value for release.

-

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target.

Methodology:

-

Membrane Preparation:

-

Cells expressing the target receptor or transporter, or brain tissue homogenates, are prepared to create a membrane fraction containing the target protein.

-

-

Competitive Binding:

-

The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of the unlabeled test compound (this compound).

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

-

Quantification:

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

The data is used to generate a competition curve, from which the IC50 is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound at the serotonergic synapse.

Downstream Signaling of Serotonin Release

Caption: Major downstream signaling pathways activated by serotonin.

Experimental Workflow for NPS Characterization

Caption: General experimental workflow for NPS characterization.

Conclusion

5-Methoxy-6-methyl-2-aminoindane (this compound) is a highly selective serotonin releasing agent with a well-defined in vitro pharmacological profile. Its primary mechanism of action is the reversal of the serotonin transporter, leading to a robust increase in extracellular serotonin levels. While it displays some affinity for other receptors, particularly α2-adrenergic and certain 5-HT receptor subtypes, these interactions are of significantly lower potency. The selective serotonergic activity of this compound makes it a valuable tool for research into the functions of the serotonin system and a compound of interest in the development of novel therapeutics. Further research is warranted to fully elucidate the in vivo consequences of its neurochemical properties and its potential therapeutic applications.

References

The Emergence of 5-Methoxy-6-methyl-2-aminoindane (MMAI): A Selective Serotonin Releasing Agent

A Technical Whitepaper on the Historical Development and Pharmacological Profile of a Key Research Chemical

Abstract

5-Methoxy-6-methyl-2-aminoindane (MMAI) is a psychoactive compound that has garnered significant interest within the scientific community as a highly selective serotonin releasing agent (SSRA). Developed in the 1990s by a research team at Purdue University led by David E. Nichols, this compound was designed as a non-neurotoxic analogue of 3,4-methylenedioxymethamphetamine (MDMA). This document provides an in-depth technical guide on the history, synthesis, and pharmacological properties of this compound as a research chemical. It includes a compilation of quantitative data, detailed experimental methodologies from seminal studies, and visualizations of its mechanism of action.

Introduction and Historical Context

The development of this compound is rooted in the broader scientific exploration of empathogenic compounds, particularly MDMA. While MDMA demonstrated potential therapeutic applications, concerns over its neurotoxicity prompted the search for safer analogues. In the 1990s, David E. Nichols and his team at Purdue University synthesized a series of rigid analogues of amphetamine derivatives, leading to the creation of the 2-aminoindane family of compounds.[1][2] this compound emerged from this research as a compound with high selectivity for the serotonin transporter (SERT) and was initially reported to be devoid of the serotonergic neurotoxicity associated with MDMA.[3] Since its initial description, this compound has been utilized as a research tool to investigate the roles of serotonin in various physiological and behavioral processes and has appeared on the novel psychoactive substances (NPS) market.[1]

Synthesis

The synthesis of 5-methoxy-6-methyl-2-aminoindane was first described by Nichols and his colleagues. While detailed step-by-step procedures are best found in the original publications, the general synthetic route for related aminoindanes has been well-documented in the scientific literature. The synthesis of 2-aminoindane analogues typically involves the construction of the indane ring system followed by the introduction of the amino group at the 2-position. For this compound specifically, the synthesis would also incorporate the methoxy and methyl groups at the 5 and 6 positions of the aromatic ring, respectively.

Pharmacological Profile

Mechanism of Action

This compound's primary mechanism of action is the selective release of serotonin from presynaptic neurons.[4] It interacts with the serotonin transporter (SERT), reversing its normal function of reuptake and instead promoting the efflux of serotonin into the synaptic cleft.[5] This leads to a significant increase in extracellular serotonin levels, which is responsible for its characteristic behavioral effects. This compound exhibits a high selectivity for SERT over the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and related compounds, providing a comparative overview of their potencies at monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |

| This compound | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |

| Cocaine | 740 | 230 | 480 |

| Methylphenidate | ~100,000 | ~100 | ~100 |

| Amphetamine | 20,000-40,000 | ~600 | 70-100 |

| Methamphetamine | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |

| MDMA | Higher affinity than DAT | Lower affinity than SERT | Moderate affinity |

Note: Specific Ki values for this compound were not available in the provided search results. The data for other compounds is included for comparative purposes.[6][7]

Table 2: Monoamine Release Potency (EC50, nM)

| Compound | 5-HT Release EC50 (nM) | DA Release EC50 (nM) | NE Release EC50 (nM) |

| This compound | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |

| m-fluoroamphetamine | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |

| (+)-phenmetrazine | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |

| (+)-methamphetamine | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |

| napthylisopropylamine | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |

| (±)-fenfluramine | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |

Note: Specific EC50 values for this compound were not available in the provided search results. The data for other compounds is included for comparative purposes.[8][9]

Key Experimental Protocols

Drug Discrimination Studies in Rats

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of a drug. The following is a generalized protocol based on the study by Marona-Lewicka and Nichols (1994).[4]

Objective: To determine if the subjective effects of this compound are similar to other known psychoactive compounds.

Animals: Male Sprague-Dawley rats.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

-

Training: Rats are trained to discriminate an intraperitoneal (i.p.) injection of this compound (e.g., 1.71 mg/kg) from a saline injection. Pressing one lever after an this compound injection is reinforced with a food pellet, while pressing the other lever after a saline injection is reinforced. Training continues until a high level of accuracy is achieved.

-

Antagonism Tests: To investigate the neurochemical basis of the this compound cue, antagonist drugs are administered prior to this compound to see if they block its discriminative effects.

-

Depletion Studies: To confirm the role of endogenous serotonin, rats are pre-treated with a serotonin synthesis inhibitor like p-chlorophenylalanine (PCPA) before being tested with this compound.[4]

In Vitro Monoamine Release Assay

This assay measures the ability of a compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).

Objective: To quantify the potency and selectivity of this compound in releasing serotonin, dopamine, and norepinephrine.

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

-

Radiolabeled monoamines (e.g., [³H]5-HT, [³H]DA).

-

Perfusion buffer.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Brain tissue is homogenized and centrifuged to isolate synaptosomes.[10]

-

Loading: Synaptosomes are incubated with a radiolabeled monoamine, which is taken up into the nerve terminals.

-

Release: The loaded synaptosomes are then exposed to different concentrations of this compound. The amount of radioactivity released into the surrounding buffer is measured.[1][11][12]

-

Data Analysis: The concentration of this compound that produces 50% of the maximal release (EC50) is calculated for each monoamine to determine potency and selectivity.

Neurotoxicity Assessment

These studies are designed to evaluate whether this compound causes damage to serotonergic neurons.

Objective: To determine if this compound administration leads to a reduction in markers of serotonergic integrity.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Dosing: Rats are administered this compound (or a control substance) according to a specific regimen (e.g., multiple doses over a period of time).

-

Tissue Collection: After a washout period, the animals are euthanized, and their brains are removed.

-

Neurochemical Analysis: Brain regions rich in serotonin terminals (e.g., cortex, hippocampus, striatum) are dissected. The levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED). A significant and long-lasting reduction in 5-HT and 5-HIAA levels is indicative of neurotoxicity.

-

Immunohistochemistry: Brain sections can be stained for the presence of the serotonin transporter (SERT) to visualize and quantify the density of serotonergic axons. A reduction in SERT-immunoreactive fibers suggests neurotoxic damage.[13]

Hormone Secretion Assays

The release of certain hormones, such as prolactin and corticosterone, is regulated by the serotonergic system.

Objective: To assess the effect of this compound on the secretion of serotonin-regulated hormones.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Dosing and Blood Sampling: Rats are administered this compound, and blood samples are collected at various time points.

-

Hormone Measurement: Plasma levels of prolactin and corticosterone are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.[14][15] An increase in the levels of these hormones is expected following the administration of a serotonin-releasing agent.

Visualizations

Signaling Pathway of this compound at the Serotonin Transporter

Caption: this compound binds to SERT, reversing its function and causing serotonin efflux.

Experimental Workflow for Drug Discrimination Study

Caption: Workflow for a typical drug discrimination study in rats.

Conclusion

This compound remains a significant tool in neuropharmacological research due to its high selectivity as a serotonin-releasing agent. Its development marked a pivotal step in the quest for safer alternatives to MDMA and has provided valuable insights into the role of serotonin in the brain. The experimental protocols outlined in this document serve as a foundation for researchers investigating the effects of this compound and similar compounds. Further research, particularly to fully elucidate its long-term neurochemical effects and therapeutic potential, is warranted. This guide provides a comprehensive overview of the foundational knowledge of this compound, intended to aid researchers in designing and interpreting future studies.

References

- 1. Video: A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]

- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Effects of monoamine releasers with varying selectivity for releasing dopamine/norepinephrine versus serotonin on choice between cocaine and food in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]

- 11. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of 5-hydroxytryptamine efflux in rat brain during a mild, moderate and severe serotonin-toxicity syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sceti.co.jp [sceti.co.jp]

Early Studies on 2-Aminoindane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoindane (2-AI) and its derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized as conformationally restricted analogs of amphetamine.[1][2][3] The rigid structure, created by a bridge between the α-carbon and the aromatic ring, has made these compounds valuable tools for probing the structural requirements of monoamine transporters and receptors.[2] Early research into these molecules, dating back to the mid-20th century, explored a wide range of pharmacological activities, including potential as analgesics, bronchodilators, and later as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases.[2] More contemporary research in the 1990s, notably by Nichols et al., focused on their psychoactive properties as analogs of drugs like MDMA, leading to the synthesis of compounds such as 5,6-methylenedioxy-2-aminoindane (MDAI).[2] This guide provides an in-depth overview of the foundational studies on 2-aminoindane derivatives, focusing on their synthesis, pharmacology, structure-activity relationships, and the experimental protocols used in their evaluation.

Synthesis of 2-Aminoindane Derivatives

The parent compound, 2-aminoindane, was likely first synthesized in low yield by Benedikt in 1893 from 2-indanone via the reduction of its oxime derivative.[4] More efficient and versatile synthetic routes have since been developed. A common early approach involves the cyclization of a phenylpropionic acid derivative to form an indanone, which can then be converted to the corresponding 2-aminoindane. More modern methods, such as the one described in patent CN113801033A, involve a multi-step process starting from a benzaldehyde derivative.[5]

A generalized synthetic workflow often follows these key steps:

-

Formation of the Indane Skeleton: This can be achieved through various cyclization reactions. For example, a Friedel-Crafts reaction on a suitable precursor can yield an indanone.[6]

-

Introduction of the Amino Group: The amino group is typically introduced at the 2-position of the indanone. This can be accomplished through reductive amination of 2-indanone or by converting the ketone to an oxime followed by reduction.

-

Derivatization: Substitutions on the aromatic ring or the amino group are introduced either by starting with a substituted precursor or by subsequent modification of the 2-aminoindane core.

Core Pharmacology and Mechanism of Action

The primary mechanism of action for many 2-aminoindane derivatives involves interaction with the plasma membrane monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4][7] They can act as either uptake inhibitors or substrate-type releasers, leading to an increase in the extracellular concentration of these neurotransmitters.[4]

Interaction with Monoamine Transporters

Early studies differentiated the pharmacological profiles of 2-aminoindane derivatives based on their selectivity for the different monoamine transporters. The parent compound, 2-AI, is a selective substrate for NET and DAT, with negligible action at SERT, giving it a pharmacological profile similar to (+)-amphetamine.[4][7] In contrast, substitutions on the aromatic ring significantly alter this selectivity.

-

5,6-Methylenedioxy-2-aminoindane (MDAI): This derivative is a moderately selective releaser via SERT and NET, with significantly weaker effects on DAT.[4] This profile is more akin to that of MDMA.

-

5-Methoxy-6-methyl-2-aminoindane (MMAI): this compound is a highly selective SERT substrate, with over 100-fold lower potency at NET and DAT.[4][7]

-

5-Methoxy-2-aminoindane (5-MeO-AI): This compound shows selectivity for SERT, but to a lesser extent than this compound, with about 6-fold lower potency at NET and 20-fold lower potency at DAT.[4]

Monoamine Oxidase (MAO) Inhibition

Certain 2-aminoindane derivatives were investigated as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[2] This line of research led to the development of clinically significant drugs. Notably, N-propargyl-1(R)-aminoindane (rasagiline) and N-methyl-N-2-propynyl-1-indanamine were identified as potent, irreversible, and selective inhibitors of MAO-B.[2] Rasagiline was later developed and patented for the treatment of Parkinson's disease, offering the advantage that its major metabolite is aminoindane, which does not have the amphetamine-like side effects associated with the metabolites of the earlier MAO-B inhibitor, selegiline.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro data from early and key studies on the interaction of 2-aminoindane derivatives with monoamine transporters and receptors.

Table 1: Monoamine Release Potency (EC50, nM) in Rat Brain Synaptosomes

| Compound | DAT Release ([3H]MPP+) | NET Release ([3H]MPP+) | SERT Release ([3H]5-HT) | Reference |

|---|---|---|---|---|

| 2-Aminoindane (2-AI) | 439 | 86 | >10,000 | [4] |

| MDAI | >10,000 | 794 | 483 | [4] |

| This compound | >10,000 | >10,000 | 280 | [4] |

| 5-MeO-AI | >10,000 | 1,770 | 88 | [4] |

(Data from Halberstadt et al., 2019)[4]

Table 2: Receptor Binding Affinities (Ki, nM)

| Compound | α2A-Adrenergic | α2B-Adrenergic | α2C-Adrenergic | 5-HT1A | 5-HT2B | Reference |

|---|---|---|---|---|---|---|

| 2-Aminoindane (2-AI) | 134 | 211 | 41 | >10,000 | >10,000 | [4][7] |

| MDAI | 711 | 1,170 | 1,460 | >10,000 | >10,000 | [4] |

| This compound | 694 | 1,070 | 1,180 | 1,760 | 696 | [4] |

| 5-MeO-AI | 632 | 1,020 | 1,210 | 1,240 | 481 | [4] |

(Data from Halberstadt et al., 2019)[4]

Experimental Protocols

The characterization of 2-aminoindane derivatives relied on a set of established in vitro and in vivo pharmacological assays.

Monoamine Release Assay (Synaptosomal Preparation)

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from isolated nerve terminals (synaptosomes).

-

Synaptosome Preparation: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or whole brain minus striatum/hippocampus for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet the synaptosomes.

-

Preloading: Synaptosomes are incubated with a radiolabeled substrate, such as [3H]5-HT for SERT or [3H]MPP+ (a DAT/NET substrate), allowing the tracer to be taken up into the nerve terminals.

-

Initiation of Release: The preloaded synaptosomes are washed and then exposed to various concentrations of the test compound (e.g., a 2-aminoindane derivative).

-

Quantification: After a set incubation period, the reaction is terminated, and the amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of total radioactivity released versus the log concentration of the drug. EC50 values are determined using non-linear regression analysis.[4]

References

- 1. Aminoindanes--the next wave of 'legal highs'? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "A NEW POTENT RIGID ANALOGUE OF AMPHETAMINE: 2-AMINO-1,2-DIHYDRONAPHTHA" by BRUCE ALAN HATHAWAY [docs.lib.purdue.edu]

- 4. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 6. Indane - Wikipedia [en.wikipedia.org]

- 7. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 5-Methoxy-6-methyl-2-aminoindane (MMAI) Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-6-methyl-2-aminoindane (MMAI) is a psychoactive compound of the aminoindane class, first synthesized and studied in the 1990s by a team led by David E. Nichols.[1] It is recognized as a highly selective serotonin releasing agent (SSRA), exhibiting greater than 100-fold selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT).[1] This selectivity profile distinguishes it from other less selective releasing agents like MDMA. This compound has been investigated for its potential as a non-neurotoxic analog of MDMA and as a novel antidepressant.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of its hydrochloride salt, this compound hydrochloride. The information herein is critical for researchers engaged in the formulation, analytical development, and further investigation of this compound.

Chemical Identity

| Identifier | Value |

| Chemical Name | 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride |

| Synonyms | This compound HCl, 5-Methoxy-6-methyl-2-aminoindan HCl |

| Molecular Formula | C₁₁H₁₅NO · HCl[3] |

| Molecular Weight | 213.7 g/mol [3] |

| CAS Number | 132980-17-7[3] |

Physicochemical Properties

Data Summary

| Property | Value | Source |

| Appearance | Crystalline solid | [3] |

| Melting Point | Not available | - |

| pKa | 9.85 ± 0.10 (Predicted) | ChemAxon |

| LogP (free base) | 2.5 ± 0.3 (Predicted) | ChemAxon |

| LogD at pH 7.4 | 1.1 (Predicted) | ChemAxon |

| Solubility | See Table 2 | [3] |

| Stability | ≥ 5 years at -20°C | [3] |

| Hygroscopicity | Not available | - |

| Crystal Structure | Not available | - |

Table 2: Solubility of this compound Hydrochloride

| Solvent | Solubility |

| DMSO | 20 mg/mL |

| Ethanol | 0.5 mg/mL |

| DMF | 1 mg/mL |

| PBS (pH 7.2) | 0.2 mg/mL |

Experimental Protocols

Detailed experimental data for this compound hydrochloride is limited in the public domain. The following sections describe standard methodologies for determining key physicochemical properties, which can be applied to this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point

-

A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire solid phase has transitioned to liquid (completion) are recorded as the melting range.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor interaction. As this compound hydrochloride is the salt of a primary amine, its pKa will dictate the equilibrium between the protonated (charged) and free base (neutral) forms.

Methodology: Potentiometric Titration

-

A standard solution of this compound hydrochloride of known concentration is prepared in deionized water.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is generated. The pH at the half-equivalence point, where half of the amine has been neutralized, corresponds to the pKa of the conjugate acid.

Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. Kinetic solubility is often measured in early drug discovery to assess the dissolution rate.

Methodology: Kinetic Solubility Assay (Shake-Flask Method)

-

A stock solution of this compound hydrochloride is prepared in a suitable organic solvent (e.g., DMSO).

-

Small aliquots of the stock solution are added to a buffer solution (e.g., PBS at pH 7.4) in a multi-well plate to create a range of concentrations.

-

The plate is sealed and agitated (shaken) at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours) to allow for equilibration.

-

After incubation, the samples are filtered to remove any undissolved precipitate.

-

The concentration of the dissolved this compound hydrochloride in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. It is a critical parameter for formulation development, as moisture uptake can affect the stability, flowability, and dissolution of a drug substance.

Methodology: Gravimetric Vapor Sorption (GVS)

-

A pre-weighed sample of this compound hydrochloride is placed in the sample pan of a GVS analyzer.

-

The sample is dried under a stream of dry nitrogen gas at a controlled temperature to establish a baseline dry weight.

-

The relative humidity (RH) within the sample chamber is then incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments).

-

The instrument continuously monitors the sample's weight at each RH step until equilibrium is reached (i.e., the weight no longer changes).

-

A sorption isotherm is generated by plotting the percentage change in mass against the RH. The hygroscopicity is then classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25°C).

Biological Activity and Signaling Pathway

This compound acts as a selective serotonin releasing agent. Its primary mechanism of action involves interaction with the serotonin transporter (SERT). By acting as a SERT substrate, this compound is transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of serotonin, leading to an increase in cytoplasmic serotonin levels. This, in turn, reverses the direction of SERT, causing a non-vesicular release of serotonin into the synaptic cleft.[1]

Conclusion

This compound hydrochloride is a valuable research tool in the study of the serotonergic system. While some fundamental physicochemical properties are documented by commercial suppliers, a comprehensive, experimentally-derived dataset is not currently available in the public literature. This guide summarizes the existing knowledge and provides standard protocols for the determination of key missing parameters. Further characterization of its solid-state properties, including melting point, pKa, aqueous solubility, and hygroscopicity, is crucial for advancing its development from a research chemical to a potential therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

"MMAI solubility in common laboratory solvents"

An In-depth Technical Guide to the Solubility of 5-Methoxy-6-methyl-2-aminoindan (MMAI) in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Methoxy-6-methyl-2-aminoindan (this compound), a selective serotonin releasing agent, in various common laboratory solvents. The information herein is intended to assist researchers, scientists, and professionals in drug development in preparing solutions and designing experiments involving this compound.

Quantitative Solubility Data

The solubility of a compound is a critical physical property that influences its handling, formulation, and biological activity. The following tables summarize the available quantitative solubility data for both the freebase and hydrochloride salt forms of this compound. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

Table 1: Solubility of this compound (Freebase)

| Solvent System | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (282.10 mM) | Ultrasonic assistance is required.[1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.11 mM) | Results in a clear solution.[1] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (14.11 mM) | Results in a clear solution.[1] |

Table 2: Solubility of this compound hydrochloride

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 1 mg/mL | [2] |

| 0.3 mg/mL | [3] | |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [2] |

| 0.5 mg/mL | [3] | |

| Ethanol | 0.5 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.2 mg/mL | [2] |

Note: Discrepancies in reported solubility values for DMF and DMSO for this compound hydrochloride are noted from different suppliers. Researchers should verify the solubility for their specific applications.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amine compound like this compound, based on standard laboratory procedures.[4][5][6]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given solvent.

Materials:

-

This compound (or this compound hydrochloride)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 100 µL) to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the solubility is at least 10 mg/mL in this example.

-

Incremental Solvent Addition: If the solid is not fully dissolved, continue to add the solvent in known increments (e.g., 100 µL at a time), vortexing after each addition, until the solid completely dissolves. Record the total volume of solvent used.

-

Heating and Sonication: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Note any changes upon cooling to room temperature, as precipitation may occur.

-

Acid/Base Solubility (for water-insoluble compounds):

-

If the compound is insoluble in water, its solubility in acidic and basic solutions can be tested.[5]

-

To test for basic properties (as expected for an amine), add 5% aqueous HCl. If the compound dissolves, it is likely forming a water-soluble salt.[5][6]

-

To test for acidic properties, add 5% aqueous NaOH.[6]

-

-

Calculation: The solubility can be calculated by dividing the initial mass of the solute by the total volume of the solvent required for complete dissolution.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound like this compound.

Caption: General workflow for determining the solubility of an organic compound.

References

Unlocking the Therapeutic Potential of Monoamine Oxidase Inhibitors: A Technical Guide to Core Targets

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic targets of Monoamine Oxidase Inhibitors (MAOIs), offering a valuable resource for researchers, scientists, and drug development professionals. This document delves into the core mechanisms of MAOI action, detailing the key enzymes, signaling pathways, and experimental methodologies crucial for advancing research and development in this field.

At the heart of MAOI pharmacology are two primary therapeutic targets: Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are critical regulators of neurotransmitter levels in the central nervous system. By inhibiting the activity of MAO-A and MAO-B, MAOIs effectively increase the synaptic availability of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. This modulation of neurotransmitter signaling forms the basis of their therapeutic effects in a range of neurological and psychiatric disorders.

This guide presents a comprehensive overview of the substrate specificities, inhibitor potencies, and clinical efficacy of various MAOIs. Quantitative data are summarized in structured tables to facilitate clear comparison and analysis. Furthermore, detailed experimental protocols for assessing MAO activity are provided to ensure methodological rigor in preclinical and clinical research. To visually elucidate the complex biological processes involved, signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Core Therapeutic Targets: MAO-A and MAO-B

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane. Their primary function is the oxidative deamination of monoamines. The two isoforms, MAO-A and MAO-B, exhibit distinct but overlapping substrate specificities and inhibitor sensitivities.

MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition is primarily associated with the antidepressant effects of MAOIs.[1] MAO-B has a higher affinity for phenylethylamine and is the primary enzyme responsible for the breakdown of dopamine in the human brain.[2] Dopamine, tyramine, and other trace amines are substrates for both isoforms. The differential targeting of these enzymes allows for the development of selective inhibitors with tailored therapeutic profiles.

Substrate Specificity of MAO-A and MAO-B

The catalytic efficiency of MAO-A and MAO-B for various monoamine substrates is a key determinant of their physiological roles. The following table summarizes the substrate preferences of the two isoforms.

| Substrate | Preferred MAO Isoform | Notes |

| Serotonin | MAO-A | MAO-A has a significantly higher affinity for serotonin compared to MAO-B. |

| Norepinephrine | MAO-A | A primary substrate for MAO-A. |

| Dopamine | Both (MAO-B in striatum) | While a substrate for both, MAO-B is the major metabolizing enzyme for dopamine in the striatum.[3] |

| Phenylethylamine | MAO-B | A preferred substrate for MAO-B.[3] |

| Tyramine | Both | A substrate for both isoforms, relevant for the "cheese effect." |

| Benzylamine | MAO-B | Often used as a selective substrate for MAO-B in experimental assays.[4][5] |

Quantitative Analysis of MAOI Potency

The potency of various MAOIs is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. These parameters are crucial for comparing the efficacy and selectivity of different compounds. The following tables summarize the IC50 and Ki values for a selection of MAOIs against both MAO-A and MAO-B.

Table of IC50 Values for Selected MAOIs

| Compound | MAO-A IC50 | MAO-B IC50 | Selectivity |

| Clorgyline | 0.016 mg/mL[6] | - | MAO-A Selective |

| Moclobemide | 6.061 µM[7] | >100 µM[7] | MAO-A Selective |

| Harmaline | 2.3 nM[8] | 59,000 nM[8] | MAO-A Selective |

| Lazabemide | 125,000 nM[8] | 18 nM[8] | MAO-B Selective |

| Phenelzine | - | - | Non-selective |

| Tranylcypromine | - | - | Non-selective |

| Iproniazid | 37 µM[8] | 42.5 µM[8] | Non-selective |

| Xanthoangelol | 43.4 µM[8] | 43.9 µM[8] | Non-selective |

| 4-Hydroxyderricin | - | 3.43 µM[8] | MAO-B Selective |

| Deprenyl (Selegiline) | - | 0.046 µM[8] | MAO-B Selective |

Table of Ki Values for Selected MAOIs

| Compound | MAO-A Ki | MAO-B Ki | Selectivity |

| Galangin | - | - | MAO-A (28-fold)[9] |

| Apigenin | - | - | MAO-A (1.7-fold)[9] |

| Quercetin | - | - | MAO-A (15-fold)[9] |

| Fisetin | - | - | MAO-A (>47-fold)[9] |

| Morin | - | - | MAO-A (9-fold)[9] |

Signaling Pathways Modulated by MAOIs

The therapeutic effects of MAOIs stem from their ability to increase the concentration of monoamine neurotransmitters in the synaptic cleft. This, in turn, enhances the activation of postsynaptic receptors and modulates downstream signaling cascades.

Figure 1: Mechanism of Action of Monoamine Oxidase Inhibitors.

Experimental Protocols

Accurate and reproducible methods for measuring MAO activity are essential for the discovery and characterization of novel inhibitors. Two common methods are the spectrophotometric and fluorometric assays.

Spectrophotometric Assay for MAO Activity

This method relies on the measurement of a colored product generated from the enzymatic reaction. A common substrate used is kynuramine, which is converted by MAO to 4-hydroxyquinoline.

Materials:

-

MAO-A or MAO-B enzyme preparation

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Test inhibitor compound

-

Microplate reader capable of measuring absorbance at 314 nm

Procedure:

-

Prepare a stock solution of kynuramine in the assay buffer.

-

Prepare serial dilutions of the test inhibitor.

-

In a 96-well UV-transparent microplate, add the assay buffer, enzyme preparation, and the test inhibitor (or vehicle control).

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the kynuramine substrate to each well.

-

Immediately measure the absorbance at 314 nm at time zero.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the final absorbance at 314 nm.

-

Calculate the change in absorbance over time to determine the reaction velocity.

-

Determine the IC50 value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Figure 2: Workflow for Spectrophotometric MAO Activity Assay.

Fluorometric Assay for MAO Activity

This highly sensitive method detects the hydrogen peroxide (H2O2) produced during the oxidative deamination of a monoamine substrate. The H2O2 is used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin).

Materials:

-

MAO-A or MAO-B enzyme preparation

-

Monoamine substrate (e.g., tyramine)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar fluorescent probe)

-

Assay buffer

-

Test inhibitor compound

-

Microplate reader capable of measuring fluorescence (e.g., Ex/Em = 530/590 nm)

Procedure:

-

Prepare a working solution of the fluorescent probe and HRP in the assay buffer.

-

Prepare serial dilutions of the test inhibitor.

-

In a black, flat-bottom 96-well microplate, add the assay buffer, enzyme preparation, and the test inhibitor (or vehicle control).

-

Pre-incubate the mixture at room temperature for 10-15 minutes.

-

Prepare a reaction mix containing the assay buffer, HRP, fluorescent probe, and the monoamine substrate.

-

Initiate the reaction by adding the reaction mix to each well.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or at a fixed endpoint.

-

Calculate the rate of fluorescence increase, which is proportional to the MAO activity.

-

Determine the IC50 value of the inhibitor as described for the spectrophotometric assay.

Clinical Efficacy and Comparative Trials

MAOIs have demonstrated efficacy in the treatment of various depressive and anxiety disorders. Clinical trials have compared the efficacy and safety of MAOIs with other classes of antidepressants, such as tricyclic antidepressants (TCAs).

A double-blind study comparing the MAOI phenelzine with the TCA nortriptyline and placebo in elderly patients with depression found that both active treatments were significantly more effective than placebo. The response rates were approximately 60% for both phenelzine and nortriptyline, compared to 13% for placebo.[10] Another study in patients with atypical depression reported response rates of 71% for phenelzine, 50% for the TCA imipramine, and 28% for placebo.[11] These findings highlight the therapeutic value of MAOIs, particularly in specific subtypes of depression.

Summary of Comparative Clinical Trial Data

| Trial | MAOI | Comparator | Patient Population | Key Efficacy Finding | Key Safety/Tolerability Finding |

| Georgotas et al., 1986[10] | Phenelzine | Nortriptyline, Placebo | Elderly with depression | Phenelzine (60% response) and Nortriptyline (60% response) > Placebo (13% response) | Anticholinergic side effects more frequent with nortriptyline; similar rates of orthostatic symptoms. |

| Liebowitz et al. | Phenelzine | Imipramine, Placebo | Atypical depression | Phenelzine (71% response) > Imipramine (50% response) > Placebo (28% response) | - |

| Quitkin et al. | Phenelzine | Imipramine, Placebo | Probable atypical depression | Phenelzine (83% response) > Imipramine (50% response) > Placebo (19% response) | - |

| White et al. | Tranylcypromine | Nortriptyline, Placebo | Nonendogenous depression | No significant difference between tranylcypromine and nortriptyline. | - |

Conclusion

Monoamine oxidase inhibitors represent a powerful class of therapeutic agents with well-defined molecular targets. A thorough understanding of the pharmacology of MAO-A and MAO-B, coupled with robust experimental methodologies, is essential for the continued development of novel and improved MAOIs. This technical guide provides a foundational resource for researchers dedicated to advancing the therapeutic potential of these important drugs. By leveraging the quantitative data, detailed protocols, and pathway visualizations presented herein, the scientific community can continue to explore new indications and optimize the clinical application of MAOIs.

References

- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Specificity of endogenous substrates for types A and B monoamine oxidase in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparative efficacy and safety of MAOIs versus TCAs in treating depression in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reducing the Burden of Difficult-to-Treat Major Depressive Disorder: Revisiting Monoamine Oxidase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Methoxy-N-Methyl-N-Isopropyltryptamine (MMAI) Administration in Rats

Disclaimer: The following experimental protocols are synthesized from available research on 5-methoxy-N-methyl-N-isopropyltryptamine (MMAI), also known as 5-MeO-MiPT, and related tryptamine compounds. Limited direct research on this compound administration in rats has been published. Therefore, these protocols represent a starting point for research and should be adapted and optimized by researchers based on their specific experimental goals and in strict accordance with institutional and governmental guidelines for animal welfare. Preliminary dose-finding studies are strongly recommended.

Introduction